molecular formula C10H21NO2 B13250482 2-(Cycloheptylamino)propane-1,3-diol

2-(Cycloheptylamino)propane-1,3-diol

Cat. No.: B13250482
M. Wt: 187.28 g/mol
InChI Key: HRWNBDPNZURJFA-UHFFFAOYSA-N
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Description

2-(Cycloheptylamino)propane-1,3-diol is an organic compound characterized by the presence of an amino group attached to a cycloheptyl ring and two hydroxyl groups on a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cycloheptylamino)propane-1,3-diol typically involves the reaction of cycloheptylamine with epichlorohydrin, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the opening of the epoxide ring in epichlorohydrin, leading to the formation of the diol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Cycloheptylamino)propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cycloheptylamino)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of 2-(Cycloheptylamino)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cycloheptylamino)propane-1,3-diol is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-(cycloheptylamino)propane-1,3-diol

InChI

InChI=1S/C10H21NO2/c12-7-10(8-13)11-9-5-3-1-2-4-6-9/h9-13H,1-8H2

InChI Key

HRWNBDPNZURJFA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(CO)CO

Origin of Product

United States

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